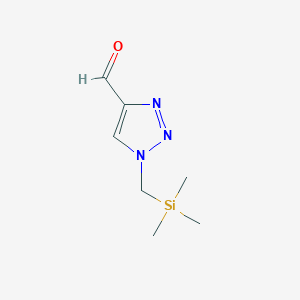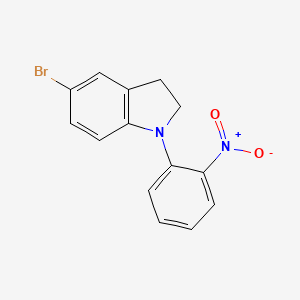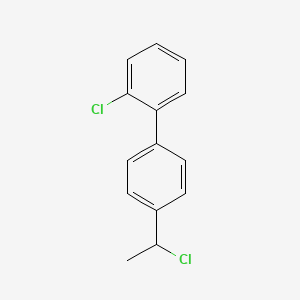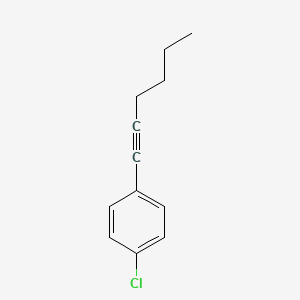
1-(trimethylsilylmethyl)triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(trimethylsilylmethyl)triazole-4-carbaldehyde is a compound that features a triazole ring substituted with a trimethylsilyl group and an aldehyde functional group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Méthodes De Préparation
The synthesis of 1-(trimethylsilylmethyl)triazole-4-carbaldehyde typically involves the cycloaddition of azides and alkynes, followed by functional group modifications. One common method includes the use of trimethylsilyl azide and propargyl aldehyde under copper-catalyzed conditions to form the triazole ring . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity .
Analyse Des Réactions Chimiques
1-(trimethylsilylmethyl)triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents and conditions for these reactions include mild temperatures and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .
Applications De Recherche Scientifique
1-(trimethylsilylmethyl)triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(trimethylsilylmethyl)triazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent interactions with active sites, inhibiting enzyme activity or modulating receptor function . The trimethylsilyl group can enhance the compound’s stability and bioavailability by increasing its lipophilicity .
Comparaison Avec Des Composés Similaires
1-(trimethylsilylmethyl)triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1,2,3-Triazole: Lacks the trimethylsilyl and aldehyde groups, making it less versatile in chemical reactions.
1-[(Trimethylsilyl)methyl]-1H-1,2,4-triazole: Similar structure but different nitrogen positioning, leading to different chemical properties and reactivity.
1-[(Trimethylsilyl)methyl]-1H-1,2,3-benzotriazole: Contains a benzene ring fused to the triazole, altering its electronic properties and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the aldehyde functional group, which provides a balance of stability, reactivity, and bioactivity .
Propriétés
Formule moléculaire |
C7H13N3OSi |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
1-(trimethylsilylmethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)6-10-4-7(5-11)8-9-10/h4-5H,6H2,1-3H3 |
Clé InChI |
ZBKAARBXCYYELC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN1C=C(N=N1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3H-imidazo[4,5-b]pyridine4-oxide](/img/structure/B8626979.png)
![(R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-phenylpentanoic acid](/img/structure/B8626980.png)






![1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE](/img/structure/B8627040.png)

![tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate](/img/structure/B8627048.png)
![5-Tert-butylbenzo[d]thiazole](/img/structure/B8627058.png)
